(2S,3S)-(-)-3-Phenylglycidol
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Overview
Description
(2S,3S)-(-)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its two stereocenters at the second and third carbon atoms, making it an enantiomerically pure compound. This compound is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals due to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-3-Phenylglycidol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields.
Another approach involves the use of Jacobsen’s catalyst, which is a manganese-based complex, to achieve enantioselective epoxidation. This method is also known for its high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their environmental friendliness and cost-effectiveness. Enzymes such as epoxide hydrolases are used to catalyze the enantioselective hydrolysis of racemic epoxides, resulting in the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-(-)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-(-)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for investigating epoxide hydrolase activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (2S,3S)-(-)-3-Phenylglycidol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-(+)-3-Phenylglycidol: The enantiomer of (2S,3S)-(-)-3-Phenylglycidol, with opposite stereochemistry.
(2S,3S)-3-Methylglycidol: A similar compound with a methyl group instead of a phenyl group.
(2S,3S)-3-Phenyl-1,2-propanediol: A diol derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it invaluable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Properties
CAS No. |
104196-23-8 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
InChI Key |
PVALSANGMFRTQM-DTWKUNHWSA-N |
SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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